![molecular formula C17H14ClN3O B2430167 (E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide CAS No. 1396893-06-3](/img/structure/B2430167.png)

(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

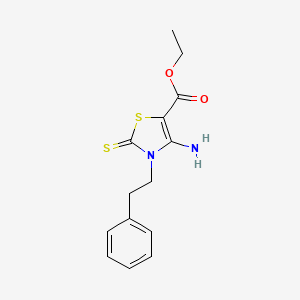

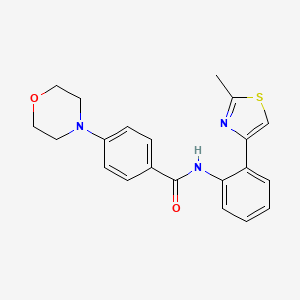

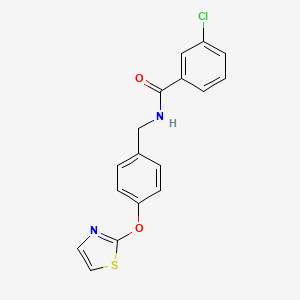

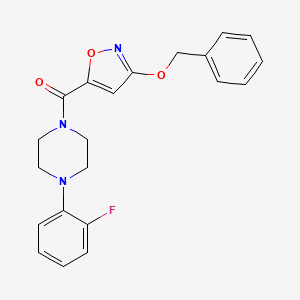

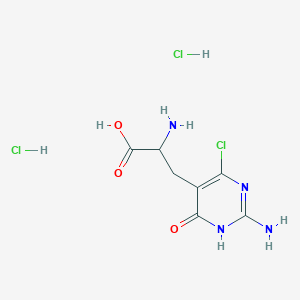

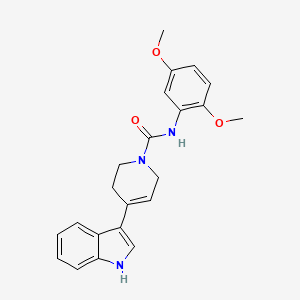

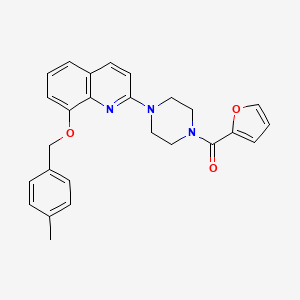

“(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide” is a complex organic compound that contains several functional groups. It has a pyrazolo[1,5-a]pyridine core, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in pharmaceuticals and exhibit a wide range of biological activities .

Wissenschaftliche Forschungsanwendungen

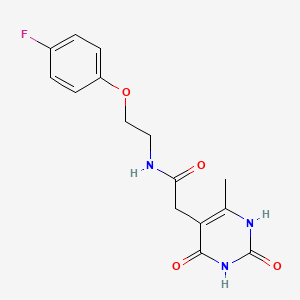

Acrylamide in Food Chemistry and Toxicology

Acrylamide is widely recognized for its industrial applications, particularly in synthesizing polyacrylamide. It has numerous applications in various industries, including soil conditioning, wastewater treatment, cosmetics, paper, textile, and as a solid support in protein electrophoresis in laboratories. Extensive research has been conducted on the effects of acrylamide in cells, tissues, animals, and humans due to the potential for exposure. It's noteworthy that acrylamide is found in foods formed during processing under conditions that induce Maillard browning products, sparking heightened interest in its chemistry, biochemistry, and safety. The need for a better understanding of acrylamide's formation, distribution in food, and its role in human health is paramount. This encompasses its non-food and food sources, exposure from the environment and diet, mechanism of formation in food, and its effects on human health, including its neurotoxicity, reproductive toxicity, genotoxicity/clastogenicity, and carcinogenicity (Friedman, 2003).

Industrial Applications of Acrylamide

Acrylamide serves as a synthetic monomer with a broad spectrum of industrial applications. It is primarily used as a precursor in polyacrylamide production, which is essential in water and wastewater treatment, pulp and paper processing, and mining and mineral processing. The discovery of acrylamide in heat-treated carbohydrate-rich foods led to intensive investigations into its occurrence, chemistry, agricultural practices, and toxicology, to assess potential risks to human health from its presence in the diet. The link between acrylamide in foods to the Maillard reaction and the amino acid asparagine has significantly advanced the understanding of its chemical formation during food preparation and processing (Taeymans et al., 2004).

Kinase Inhibition and Medicinal Applications

Pyrazolo[3,4-b]pyridine, a significant component of (E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide, is a versatile scaffold in kinase inhibitor design due to its ability to interact with kinases through multiple binding modes. It has been the subject of many patents and covers a broad range of kinase targets. This scaffold is often encountered in kinase inhibitors, providing an advantage in terms of intellectual property, inhibitor activity, physical properties, or synthetic flexibility (Wenglowsky, 2013).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O/c18-15-6-2-1-5-13(15)8-9-17(22)19-11-14-12-20-21-10-4-3-7-16(14)21/h1-10,12H,11H2,(H,19,22)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMZURGGNMTGFN-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NCC2=C3C=CC=CN3N=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=C3C=CC=CN3N=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]amino]-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2430085.png)

![3-[(2,6-Dichlorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2430090.png)

![2-{[3-chloro-2-(morpholin-4-yl)phenyl]amino}-N-(cyanomethyl)acetamide](/img/structure/B2430095.png)

![N-[1-(4-Hydroxyphenyl)propan-2-yl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2430102.png)

![2-methoxy-N-[(5-morpholin-4-yl-1,3,4-oxadiazol-2-yl)(phenyl)methyl]benzamide](/img/structure/B2430103.png)

![[4-(3-Chloro-4-fluorophenyl)piperazin-1-yl]-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2430105.png)